molecular formula C15H24O2 B12645810 4-tert-Butyl-1-(3,3-dimethoxypropyl)benzene CAS No. 84145-55-1

4-tert-Butyl-1-(3,3-dimethoxypropyl)benzene

Cat. No.: B12645810
CAS No.: 84145-55-1
M. Wt: 236.35 g/mol
InChI Key: HVZIFEPQRGVYQS-UHFFFAOYSA-N
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Description

4-tert-Butyl-1-(3,3-dimethoxypropyl)benzene is an organic compound with the molecular formula C15H24O2. It is characterized by a benzene ring substituted with a tert-butyl group and a 3,3-dimethoxypropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-tert-Butyl-1-(3,3-dimethoxypropyl)benzene involves the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride to form tert-butylbenzene . This intermediate can then undergo further reactions to introduce the 3,3-dimethoxypropyl group. Another approach involves the reaction of benzene with isobutene .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-1-(3,3-dimethoxypropyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

4-tert-Butyl-1-(3,3-dimethoxypropyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-tert-Butyl-1-(3,3-dimethoxypropyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butyl-1-(3,3-dimethoxypropyl)benzene is unique due to the presence of both a tert-butyl group and a 3,3-dimethoxypropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

84145-55-1

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

1-tert-butyl-4-(3,3-dimethoxypropyl)benzene

InChI

InChI=1S/C15H24O2/c1-15(2,3)13-9-6-12(7-10-13)8-11-14(16-4)17-5/h6-7,9-10,14H,8,11H2,1-5H3

InChI Key

HVZIFEPQRGVYQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(OC)OC

Origin of Product

United States

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